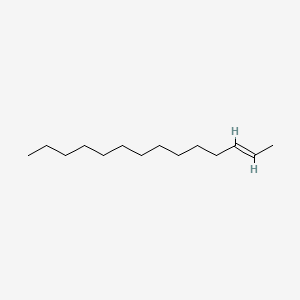

trans-2-Tetradecene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

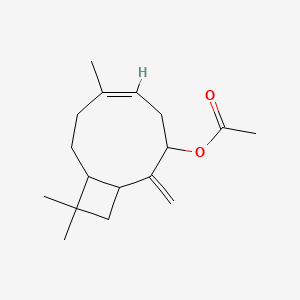

trans-2-Tetradecene: is an organic compound with the molecular formula C14H28 . It is an alkene, specifically a long-chain hydrocarbon with a double bond between the second and third carbon atoms in the trans configuration. This compound is part of the larger family of alkenes, which are characterized by the presence of at least one carbon-carbon double bond.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydroboration-Oxidation: One common method for synthesizing trans-2-Tetradecene involves the hydroboration-oxidation of 1-tetradecene. This process typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to convert the intermediate organoborane into the desired alkene.

Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the alkene. This method allows for precise control over the double bond’s position and configuration.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of tetradecane. This process involves the removal of hydrogen atoms from tetradecane using a catalyst, typically a metal such as platinum or palladium, under high temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-2-Tetradecene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: The compound can be reduced to tetradecane using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: this compound can participate in substitution reactions, particularly halogenation, where halogens like chlorine (Cl2) or bromine (Br2) add across the double bond to form dihaloalkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids

Reduction: Tetradecane

Substitution: 2,3-dichlorotetradecane, 2,3-dibromotetradecane

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-2-Tetradecene is used as a starting material in organic synthesis. Its double bond allows for various functionalization reactions, making it a versatile intermediate in the production of more complex molecules.

Biology: In biological research, this compound can be used as a model compound to study the behavior of alkenes in biological systems. It is also used in the synthesis of bioactive molecules.

Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and are investigated for potential therapeutic applications.

Industry: In industrial applications, this compound is used as a component in lubricants, surfactants, and polymer additives. Its chemical properties make it suitable for enhancing the performance of these products.

Wirkmechanismus

The mechanism of action of trans-2-Tetradecene primarily involves its reactivity at the double bond. The double bond can undergo various chemical transformations, such as addition, oxidation, and reduction, which are facilitated by specific reagents and catalysts. These reactions enable the compound to participate in the synthesis of more complex molecules and materials.

Vergleich Mit ähnlichen Verbindungen

cis-2-Tetradecene: Similar in structure but with the double bond in the cis configuration.

1-Tetradecene: An isomer with the double bond at the first carbon position.

Tetradecane: The fully saturated alkane counterpart without any double bonds.

Uniqueness: trans-2-Tetradecene is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and physical properties. The trans configuration results in a more linear structure compared to the cis isomer, affecting its boiling point, melting point, and overall stability.

Eigenschaften

CAS-Nummer |

35953-54-9 |

|---|---|

Molekularformel |

C14H28 |

Molekulargewicht |

196.37 g/mol |

IUPAC-Name |

(E)-tetradec-2-ene |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5H,4,6-14H2,1-2H3/b5-3+ |

InChI-Schlüssel |

OBDUMNZXAIUUTH-HWKANZROSA-N |

Isomerische SMILES |

CCCCCCCCCCC/C=C/C |

Kanonische SMILES |

CCCCCCCCCCCC=CC |

Physikalische Beschreibung |

Colorless liquid; [CAMEO] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.